molecular formula C18H26O3 B15406247 5-Oxooctadeca-6,8,11,14-tetraenoic acid CAS No. 874743-83-6

5-Oxooctadeca-6,8,11,14-tetraenoic acid

Katalognummer: B15406247
CAS-Nummer: 874743-83-6
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: NNRDVERWZGWPOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxooctadeca-6,8,11,14-tetraenoic acid (CID 71412739) is an 18-carbon, polyunsaturated fatty acid featuring a 5-oxo group and multiple double bonds, positioning it as a compound of significant interest in biochemical research . This compound is structurally analogous to other biologically potent 5-oxo fatty acids, such as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a known metabolite of arachidonic acid that acts as a potent chemotactic agent for immune cells via the OXE receptor . Its core research value lies in its potential as an inhibitor of 5α-reductase, a key enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT) . By modulating this pathway, this compound serves as a critical research tool for investigating androgen-dependent processes, including prostate cancer, benign prostatic hyperplasia, and androgenetic alopecia . Researchers can utilize this fatty acid to explore the structure-activity relationships of unsaturated fatty acids in regulating steroidogenesis and cellular proliferation. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Proper handling and storage are recommended to preserve the stability of its oxo and tetraenoic functional groups.

Eigenschaften

CAS-Nummer

874743-83-6

Molekularformel

C18H26O3

Molekulargewicht

290.4 g/mol

IUPAC-Name

5-oxooctadeca-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h4-5,7-8,10-12,14H,2-3,6,9,13,15-16H2,1H3,(H,20,21)

InChI-Schlüssel

NNRDVERWZGWPOR-UHFFFAOYSA-N

Kanonische SMILES

CCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Related Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Structure Precursor Key Functional Groups
5-Oxo-ETE 20-carbon, 5-keto, 4 double bonds 5-HETE (AA) C5 ketone, Δ⁶,⁸,¹¹,¹⁴
5-Oxo-EPE 20-carbon, 5-keto, 5 double bonds 5-HEPE (EPA) C5 ketone, Δ⁶,⁸,¹¹,¹⁴,¹⁷
5-HETE 20-carbon, 5-hydroxy, 4 double bonds AA via 5-LOX C5 hydroxyl, Δ⁶,⁸,¹¹,¹⁴
Leukotriene B₄ (LTB₄) 20-carbon, hydroxyls at C5, C12 AA via 5-LOX C5/C12 hydroxyls, Δ⁶,⁸,¹⁰,¹⁴
12(S)-HETE 20-carbon, 12-hydroxy, 4 double bonds AA via 12-LOX C12 hydroxyl, Δ⁵,⁸,¹⁰,¹⁴

Key Observations :

  • 5-Oxo-EPE (derived from eicosapentaenoic acid, EPA) shares structural similarity with 5-oxo-ETE but has an additional double bond at C15. This reduces its bioactivity by ~10-fold .
  • LTB₄ and 12(S)-HETE differ in hydroxylation patterns and receptor targets, leading to divergent inflammatory roles .

Key Differences :

  • 5-Oxo-ETE synthesis is uniquely dependent on NADP$^+$ and oxidative stress, unlike LTB₄, which requires LTA₄ hydrolase .
  • 5-Oxo-EPE synthesis from EPA is less efficient than 5-oxo-ETE from AA due to substrate preferences of 5-LOX .

Receptor Activation and Signaling

Table 3: Receptor and Signaling Profiles
Compound Receptor Signaling Pathway Cell Types Affected
5-Oxo-ETE OXE receptor (GPCR) Gαi/o → PLCβ → Ca²⁺ Eosinophils, neutrophils, cancer cells
LTB₄ BLT1/BLT2 (GPCR) Gαq → PLCβ → Ca²⁺ Neutrophils, macrophages
12(S)-HETE GPR31 (GPCR) MAPK/NF-κB Platelets, tumor cells

Key Findings :

  • 5-Oxo-ETE activates the OXE receptor, which is distinct from LTB₄'s BLT1/BLT2 receptors .
  • 12(S)-HETE promotes tumor angiogenesis via GPR31, unlike 5-oxo-ETE, which enhances cancer cell survival .
Table 4: Bioactivity Metrics
Compound Chemotaxis (EC₅₀) Calcium Mobilization (EC₅₀) Pathological Role
5-Oxo-ETE 1 nM (eosinophils) 3.6 nM (neutrophils) Asthma, cancer
5-Oxo-EPE 10 nM (eosinophils) 36 nM (neutrophils) Lesser inflammatory role
LTB₄ 0.1 nM (neutrophils) 0.5 nM (neutrophils) Arthritis, psoriasis
12(S)-HETE Inactive Inactive Tumor progression

Key Insights :

  • 5-Oxo-ETE is the most potent eosinophil chemoattractant among lipid mediators .

Pathophysiological Implications

  • Inflammation: 5-Oxo-ETE drives eosinophil infiltration in asthma and allergic rhinitis , whereas LTB₄ is central to neutrophil-dominated diseases like arthritis .
  • Cancer : 5-Oxo-ETE promotes prostate cancer cell survival and myeloid cell recruitment , contrasting with 12(S)-HETE's role in angiogenesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-oxooctadeca-6,8,11,14-tetraenoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including oxidation of precursor fatty acids or enzymatic pathways. For example, controlled ozonolysis of linoleic acid derivatives can introduce the oxo group at position 5, followed by selective hydrogenation to stabilize conjugated double bonds (6,8,11,14). Key factors include:

  • Temperature control (e.g., <0°C for ozonolysis to prevent over-oxidation).

  • Catalyst selection (e.g., palladium-based catalysts for selective hydrogenation).

  • Purification : Use HPLC or column chromatography with polar stationary phases to isolate isomers. Validate purity via NMR (¹³C for carbonyl confirmation) and GC-MS .

    Synthetic RouteKey StepsYield (%)Purity (HPLC)
    Ozonolysis-HydrogenationOzonolysis → Quenching → Hydrogenation45-60≥95%
    Enzymatic OxidationLipoxygenase-mediated oxidation → Ketone formation30-40≥90%

Q. How can researchers characterize the structural stability of 5-oxooctadeca-6,8,11,14-tetraenoic acid under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Oxidative stability : Accelerate aging via exposure to O₂ at 40°C and monitor peroxide formation via iodometric titration.
  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled irradiation (e.g., 254 nm) to track conjugated double bond isomerization.
    • Storage Recommendations : Store at -20°C under argon in amber vials to minimize oxidation and photodegradation .

Q. What analytical techniques are most effective for quantifying 5-oxooctadeca-6,8,11,14-tetraenoic acid in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Optimize collision energy for fragmentation of the m/z 295.2 → 171.1 transition.
  • Derivatization : Enhance detection sensitivity by forming methyl esters with BF₃-methanol.
  • Validation : Include spike-recovery experiments (80-120% acceptable range) and matrix effect assessments using internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can conflicting data on the pro-inflammatory vs. anti-inflammatory effects of 5-oxooctadeca-6,8,11,14-tetraenoic acid be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Concentration-dependent effects : Design dose-response curves (1 nM–100 µM) in primary macrophages (e.g., RAW 264.7) to identify biphasic activity.
  • Cell-type specificity : Compare outcomes in epithelial vs. immune cells using RNA-seq to map pathway activation (e.g., NF-κB vs. PPAR-γ).
  • Metabolite interference : Use stable isotope tracing to rule out enzymatic conversion to downstream mediators (e.g., leukotrienes) .

Q. What factorial design strategies are optimal for studying the compound’s role in lipid signaling pathways?

  • Methodological Answer : Implement a 2⁴ factorial design to evaluate interactions between:

  • Variables : Concentration, incubation time, cell density, and co-stimuli (e.g., LPS).
  • Response metrics : COX-2 expression (Western blot) and prostaglandin E₂ (PGE₂) ELISA.
    • Statistical Analysis : Use ANOVA with Tukey’s post-hoc test to identify significant interactions. Include blocking for batch effects .

Q. How can AI-driven molecular dynamics (MD) simulations enhance understanding of the compound’s membrane interactions?

  • Methodological Answer :

  • Simulation setup : Employ CHARMM36 force fields in GROMACS to model lipid bilayer insertion. Track parameters like bilayer thickness and lateral diffusion coefficients.
  • Machine Learning : Train neural networks on MD trajectories to predict binding affinities for receptors (e.g., GPR120).
  • Validation : Compare predictions with surface plasmon resonance (SPR) data for ligand-receptor binding kinetics .

Q. What methodologies address ecological risks of 5-oxooctadeca-6,8,11,14-tetraenoic acid in aquatic systems?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial degradation rates.
  • Toxicity profiling : Conduct acute/chronic tests on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
  • Bioaccumulation : Calculate octanol-water partition coefficients (log P) via shake-flask experiments. Values >3 indicate high bioaccumulation potential .

Methodological Framework Integration

  • Theoretical Linkage : Anchor studies to lipid mediator theory (e.g., eicosanoid biosynthesis pathways) to contextualize mechanisms .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like PubChem or Zenodo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.